molecular formula C13H16O3 B13556541 Tert-butyl 3-formyl-4-methylbenzoate

Tert-butyl 3-formyl-4-methylbenzoate

Cat. No.: B13556541
M. Wt: 220.26 g/mol
InChI Key: IDVUWRPVEJRDME-UHFFFAOYSA-N
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Description

Tert-butyl 3-formyl-4-methylbenzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the carboxyl group is esterified with a tert-butyl group, and the benzene ring is substituted with a formyl group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-formyl-4-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-formyl-4-methylbenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. Another method includes the reaction of 3-formyl-4-methylbenzoyl chloride with tert-butyl alcohol under basic conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the esterification of 3-formyl-4-methylbenzoic acid with tert-butyl alcohol using a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at elevated temperatures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-carboxy-4-methylbenzoic acid.

    Reduction: 3-hydroxymethyl-4-methylbenzoate.

    Substitution: 3-formyl-4-methyl-2-nitrobenzoate (nitration) or 3-formyl-4-methyl-2-bromobenzoate (bromination).

Scientific Research Applications

Tert-butyl 3-formyl-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of drug candidates with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-methylbenzoate depends on the specific reactions it undergoes. For example, in oxidation reactions, the formyl group is converted to a carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the formyl group is reduced to a hydroxymethyl group through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary based on the specific chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-formylbenzoate: Similar structure but lacks the methyl group on the benzene ring.

    Methyl 3-formyl-4-methylbenzoate: Similar structure but has a methyl ester group instead of a tert-butyl ester group.

    Ethyl 3-formyl-4-methylbenzoate: Similar structure but has an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

Tert-butyl 3-formyl-4-methylbenzoate is unique due to the presence of both a formyl group and a tert-butyl ester group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

tert-butyl 3-formyl-4-methylbenzoate

InChI

InChI=1S/C13H16O3/c1-9-5-6-10(7-11(9)8-14)12(15)16-13(2,3)4/h5-8H,1-4H3

InChI Key

IDVUWRPVEJRDME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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